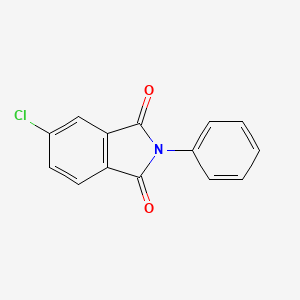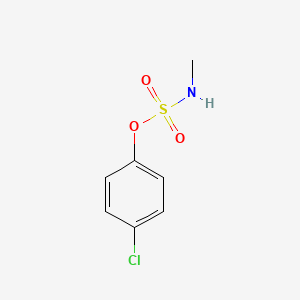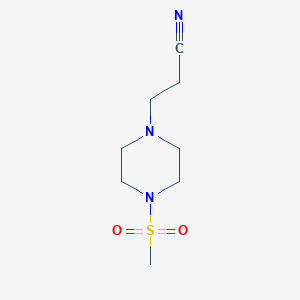
5-Chloro-2-phenylisoindoline-1,3-dione
Vue d'ensemble
Description
5-Chloro-2-phenylisoindoline-1,3-dione is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloro group and a phenyl group attached to the phthalimide core. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2-phenylisoindoline-1,3-dione can be synthesized through the reaction of chlorophthalic acid or its anhydride with aniline in the presence of water as the solvent. The reaction involves heating the mixture to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cycloaddition reactions, which provide a versatile approach to synthesizing N-substituted phthalimides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using chlorophthalic anhydride and aniline. The process is optimized to ensure high yield and purity of the product, with water being the preferred solvent due to its cost-effectiveness and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cycloaddition reactions and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted phthalimides .
Applications De Recherche Scientifique
5-Chloro-2-phenylisoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Chloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as a protoporphyrinogen oxidase inhibitor, it interferes with the enzyme’s activity, leading to the accumulation of protoporphyrinogen IX, which is toxic to plants . This mechanism is exploited in the development of herbicides.
Comparaison Avec Des Composés Similaires
5-Chloro-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
N-phenylphthalimide: Lacks the chloro group but shares similar reactivity and applications.
N-(4-nitrophenyl)phthalimide: Contains a nitro group instead of a chloro group, which affects its reactivity and applications.
N-(4-bromophenyl)phthalimide: Contains a bromo group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloro group, making it suitable for particular synthetic applications and research purposes .
Propriétés
Numéro CAS |
26491-49-6 |
|---|---|
Formule moléculaire |
C14H8ClNO2 |
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
5-chloro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
RLXKJHQKSUMZIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8723967.png)






